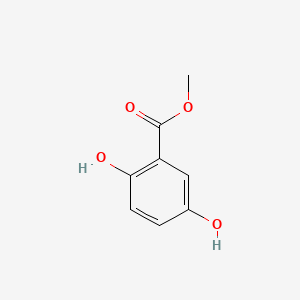

Methyl Gentisate

Beschreibung

Historical Perspective and Discovery in Research

Methyl 2,5-dihydroxybenzoate (B8804636), also known as methyl gentisate, is the methyl ester of 2,5-dihydroxybenzoic acid (gentisic acid). chemicalbook.comsigmaaldrich.com Its history is intertwined with the study of natural products, having been identified in sources like the gentian root. chemicalbook.comlookchem.com Early research into this compound was often associated with the broader investigation of benzoic acid derivatives and their properties.

The synthesis of methyl 2,5-dihydroxybenzoate from 2,5-dihydroxybenzoic acid has been a subject of study, with various methods being developed and refined over time. chemicalbook.comlookchem.comdiva-portal.org These synthetic routes have been crucial for making the compound readily available for research purposes, allowing for more in-depth investigations into its chemical and biological characteristics. The planar crystal structure of the molecule has also been a point of interest in its historical study. chemicalbook.comlookchem.com

Significance and Relevance in Contemporary Chemical and Biological Sciences

In contemporary science, methyl 2,5-dihydroxybenzoate holds relevance across multiple disciplines, primarily due to its diverse biological activities and its utility as a chemical intermediate. medchemexpress.comarborpharmchem.cominvivochem.com It is recognized as a biochemical reagent used in life science research. medchemexpress.cominvivochem.com

One of the most explored aspects of this compound is its role as a tyrosinase inhibitor. chemicalbook.comlookchem.com This property makes it a compound of interest in the study of melanogenesis, the process of melanin (B1238610) production. chemicalbook.commdpi.com Research suggests it exhibits potential in inhibiting melanin synthesis without significant cytotoxicity. mdpi.com

Furthermore, its antioxidant properties contribute to its significance. arborpharmchem.comalfa-chemistry.com The presence of hydroxyl groups in its structure allows it to participate in reactions that can neutralize free radicals, a key area of study in biochemistry and pharmacology. ontosight.ai

In the realm of organic synthesis, methyl 2,5-dihydroxybenzoate serves as a versatile starting material and intermediate. arborpharmchem.comalfa-chemistry.comchembk.com It is utilized in the synthesis of more complex molecules, including those with potential pharmaceutical applications. chemicalbook.comlookchem.comarborpharmchem.com

Overview of Key Research Areas for Methyl 2,5-Dihydroxybenzoate

Current research on methyl 2,5-dihydroxybenzoate is concentrated in several key areas:

Enzyme Inhibition: A primary focus is its inhibitory effect on tyrosinase, with studies investigating its mechanism of action and potential applications. chemicalbook.comlookchem.commdpi.com Research also extends to its inhibitory effects on other enzymes, such as α-amylase. mdpi.com

Antioxidant Activity: The antioxidant potential of methyl 2,5-dihydroxybenzoate and related compounds is an active area of investigation. arborpharmchem.commdpi.com Studies explore its ability to scavenge free radicals and its synergistic or antagonistic effects with other antioxidants like tocopherols. nih.gov

Organic Synthesis: The compound is a valuable building block in organic chemistry. Researchers are exploring its use in synthesizing functionalized molecules, such as para-terphenyls, through reactions like the Suzuki cross-coupling. researchgate.netresearchgate.netcdnsciencepub.com It also serves as a starting material for the synthesis of compounds like euonyminol. chemicalbook.comsigmaaldrich.comlookchem.com

Biological Activities: Beyond enzyme inhibition and antioxidant effects, research is being conducted on other potential biological activities, including its role as an antifeedant and its potential acaricidal properties. diva-portal.orgresearchgate.net

Interactive Data Table: Physicochemical Properties of Methyl 2,5-dihydroxybenzoate

| Property | Value | Source |

| Molecular Formula | C8H8O4 | lookchem.comalfa-chemistry.com |

| Molecular Weight | 168.15 g/mol | lookchem.comalfa-chemistry.com |

| Melting Point | 86-88 °C | lookchem.comalfa-chemistry.com |

| Boiling Point | 136 °C / 1mmHg | lookchem.com |

| Density | 1.354 g/cm³ | lookchem.comalfa-chemistry.com |

| Appearance | Light yellow powder | alfa-chemistry.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDPKUKRQHHZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175841 | |

| Record name | Methyl dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Methyl 2,5-dihydroxybenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2150-46-1 | |

| Record name | Methyl 2,5-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl gentisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIHYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS28B004KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2,5 Dihydroxybenzoate

Established Synthetic Routes to Methyl 2,5-Dihydroxybenzoate (B8804636)

The synthesis of Methyl 2,5-dihydroxybenzoate is most commonly achieved through the direct esterification of its corresponding carboxylic acid. However, alternative methods have also been explored to circumvent some of the challenges associated with direct esterification.

Esterification of 2,5-Dihydroxybenzoic Acid

The most established and widely used method for preparing Methyl 2,5-dihydroxybenzoate is the Fischer esterification of 2,5-dihydroxybenzoic acid (gentisic acid) with methanol (B129727). masterorganicchemistry.comprepchem.comgriffith.edu.au This acid-catalyzed reaction is a direct and efficient approach to obtaining the desired ester.

A typical laboratory procedure involves heating a solution of 2,5-dihydroxybenzoic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid, such as concentrated sulfuric acid, is used as a catalyst. The mixture is heated to reflux for an extended period, often up to 72 hours, to drive the reaction towards completion. masterorganicchemistry.comprepchem.comgriffith.edu.au Following the reaction, the mixture is neutralized, typically with a weak base like sodium bicarbonate, and the product is extracted using an organic solvent. masterorganicchemistry.comprepchem.com One specific protocol reports a yield of 80% after purification. griffith.edu.au

Table 1: Reaction Protocol for Fischer Esterification of 2,5-Dihydroxybenzoic Acid masterorganicchemistry.comprepchem.comgriffith.edu.au

| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Reported Yield |

|---|

Fischer esterification is a reversible reaction. To enhance the yield of Methyl 2,5-dihydroxybenzoate, the equilibrium must be shifted toward the product side. A primary strategy to achieve this is using a large excess of the alcohol reactant, methanol. This high concentration of one reactant helps to drive the reaction forward according to Le Chatelier's principle.

While concentrated sulfuric acid is a common and effective catalyst for the esterification of 2,5-dihydroxybenzoic acid, other catalytic systems can be employed. masterorganicchemistry.comprepchem.com These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts : Strong mineral acids like sulfuric acid and hydrochloric acid are the traditional choices. p-Toluenesulfonic acid is another effective homogeneous catalyst. These catalysts are highly active but can present challenges in separation from the product mixture and may cause side reactions or corrosion.

Heterogeneous Catalysts : To simplify catalyst removal and minimize environmental impact, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropolyacids. These catalysts can be easily filtered off from the reaction mixture, allowing for simpler workup procedures and potential for catalyst recycling.

Alternative Synthetic Pathways

An alternative to the direct acid-catalyzed esterification involves reacting the hydroxybenzoic acid with a halogenated hydrocarbon in the presence of a specific type of amine. This method avoids the use of strong mineral acids and can sometimes offer better control over side reactions, particularly the undesired O-alkylation of the phenolic hydroxyl groups.

This process involves reacting 2,5-dihydroxybenzoic acid with a halocarbon, such as an alkyl halide, in a homogeneous liquid phase. The key to this approach is the use of a non-quaternizable tertiary amine as a catalyst. This type of amine facilitates the esterification of the carboxylic acid function while minimizing the competing O-alkylation reaction at the hydroxyl groups. This can lead to higher selectivity and yield of the desired ester under milder conditions compared to traditional Fischer esterification.

Chemical Reactivity and Derivatization of Methyl 2,5-Dihydroxybenzoate

The chemical character of Methyl 2,5-dihydroxybenzoate is defined by its three main functional groups: two phenolic hydroxyl groups and a methyl ester. The hydroxyl groups are particularly important as they provide sites for further molecular elaboration through various derivatization reactions.

Reactions at Hydroxyl Groups

The phenolic hydroxyl groups at the C2 and C5 positions of the benzene (B151609) ring are nucleophilic and can undergo a variety of chemical transformations, most notably alkylation and acylation. These reactions allow for the synthesis of a wide range of derivatives with modified properties.

O-Alkylation (Ether Formation) : The hydroxyl groups can be converted to ether groups through reactions such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. masterorganicchemistry.comwikipedia.org By choosing the appropriate alkylating agent, a diverse array of dialkoxybenzoate esters can be synthesized. For instance, the reaction of a related compound, ethyl 2-hydroxy-5-methylbenzoate, with propyl iodide demonstrates the alkylation of a phenolic hydroxyl group to form an ether. nist.gov A regioselective protection-deprotection strategy can be employed to achieve mono-O-methylation at a specific hydroxyl group if desired. diva-portal.org

Table 2: Representative O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| O-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | -OH → -OR (Ether) |

O-Acylation (Ester Formation) : The hydroxyl groups can also be acylated to form esters. This is typically achieved by reacting Methyl 2,5-dihydroxybenzoate with an acylating agent such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride, often in the presence of a base or an acid catalyst. This reaction is analogous to the synthesis of acetylsalicylic acid (Aspirin), where the phenolic hydroxyl group of salicylic (B10762653) acid is acetylated using acetic anhydride. nist.gov This transformation would convert the dihydroxy compound into a diacyloxy derivative, such as Methyl 2,5-diacetoxybenzoate.

These derivatization reactions are fundamental in modifying the electronic and steric properties of the molecule, enabling its use as a tailored building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic materials.

Reactions at the Ester Group

The methyl ester functionality of methyl 2,5-dihydroxybenzoate can be modified through reactions such as transesterification and hydrolysis.

Transesterification is a process that converts one ester into another by exchanging the alkoxy moiety. masterorganicchemistry.com For methyl 2,5-dihydroxybenzoate, this involves reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com For example, reacting methyl 2,5-dihydroxybenzoate with ethanol (B145695) under acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions would yield ethyl 2,5-dihydroxybenzoate and methanol. The transformation is widely used in organic synthesis to modify ester groups. researchgate.net

Ester hydrolysis is the reverse reaction of esterification, wherein the ester is cleaved back into a carboxylic acid and an alcohol. The methyl ester group of methyl 2,5-dihydroxybenzoate can be hydrolyzed under either acidic or basic conditions to yield 2,5-dihydroxybenzoic acid (gentisic acid) and methanol. wikipedia.orgnih.gov

Base-catalyzed hydrolysis, often called saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium-driven process performed by heating the ester in water with a strong acid catalyst. The synthesis of methyl 2,5-dihydroxybenzoate is itself an acid-catalyzed esterification of 2,5-dihydroxybenzoic acid with methanol, confirming the reversibility of the reaction. griffith.edu.auscispace.com

Electrophilic Aromatic Substitution Reactions

The aromatic ring of methyl 2,5-dihydroxybenzoate is highly activated towards electrophilic aromatic substitution due to the presence of two strongly electron-donating hydroxyl groups. These groups are ortho-, para-directing. The methyl ester group, in contrast, is a meta-directing and deactivating group. The powerful activating and directing effects of the hydroxyl groups dominate the regiochemical outcome of the reaction.

Considering the substitution pattern, the potential sites for an incoming electrophile are C3, C4, and C6.

Position C3: ortho to the C2-OH and meta to the C5-OH.

Position C4: ortho to the C5-OH and para to the C2-OH.

Position C6: ortho to the C5-OH and ortho to the C2-OH, but significantly sterically hindered by the adjacent bulky methyl ester group.

Due to the combined activating effects of both hydroxyl groups (ortho from C5-OH and para from C2-OH) and lower steric hindrance compared to C6, the C4 position is the most electronically enriched and sterically accessible site. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur predominantly at the C4 position.

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling of Bis(triflates) of Methyl 2,5-Dihydroxybenzoate)

The hydroxyl groups of methyl 2,5-dihydroxybenzoate can be converted into triflate (-OTf) groups, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This strategy allows for the formation of new carbon-carbon bonds at the positions of the original hydroxyl groups.

Methyl 2,5-dihydroxybenzoate is first converted to methyl 2,5-bis(trifluoromethanesulfonyloxy)benzoate (the bis(triflate)) by reaction with triflic anhydride in the presence of a base like pyridine. This bis(triflate) serves as a substrate for the Suzuki cross-coupling reaction with various arylboronic acids. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, a base like potassium phosphate (B84403) (K₃PO₄), and is carried out in a solvent like 1,4-dioxane (B91453) at reflux. This methodology has been successfully used to synthesize a range of 2,5-diarylbenzoates, which are para-terphenyl derivatives.

Research has shown that the reaction proceeds with good yields and can be performed with a variety of substituted arylboronic acids.

Table 2: Suzuki Cross-Coupling of Methyl 2,5-bis(trifluoromethanesulfonyloxy)benzoate with Arylboronic Acids

| Entry | Boronic Acid (Ar-B(OH)₂) | Product (2,5-Diarylbenzoate) | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Methyl 2,5-diphenylbenzoate | 79 |

| 2 | 4-Methylphenylboronic acid | Methyl 2,5-bis(4-methylphenyl)benzoate | 81 |

| 3 | 4-Methoxyphenylboronic acid | Methyl 2,5-bis(4-methoxyphenyl)benzoate | 85 |

| 4 | 4-Fluorophenylboronic acid | Methyl 2,5-bis(4-fluorophenyl)benzoate | 75 |

| 5 | 3-Methoxyphenylboronic acid | Methyl 2,5-bis(3-methoxyphenyl)benzoate | 82 |

Data compiled from published research on Suzuki cross-coupling reactions.

Redox Chemistry

The redox chemistry of methyl 2,5-dihydroxybenzoate, also known as methyl gentisate, is primarily centered around the dihydroxybenzene ring, which can undergo oxidation to form a quinone derivative, and the methyl ester group, which can be reduced to a primary alcohol. These transformations provide pathways to a variety of compounds with potential applications in synthesis and medicinal chemistry.

The hydroquinone (B1673460) moiety in methyl 2,5-dihydroxybenzoate makes it susceptible to oxidation to the corresponding p-benzoquinone. This transformation is a key reaction in the chemistry of many hydroquinone derivatives. While specific studies on the oxidation of methyl 2,5-dihydroxybenzoate are not extensively detailed in the literature, the oxidation of its parent compound, gentisic acid (2,5-dihydroxybenzoic acid), provides significant insights. The electrochemical oxidation of 2,5-dihydroxybenzoic acid has been shown to proceed via the formation of a quinone, which can then participate in further reactions. nih.gov For instance, the oxidation of gentisic acid in the presence of sodium hydroxide and sodium hypochlorite (B82951) pentahydrate results in a distinct color change, indicating the formation of an oxidized species with a unique absorption spectrum. plos.org

The redox potential of the parent gentisic acid has been determined to be 0.774 V vs. the normal hydrogen electrode (NHE), which is lower than that of many physiologically important oxidants, highlighting its antioxidant properties. tandfonline.comnih.govresearchgate.net This suggests that methyl 2,5-dihydroxybenzoate would also exhibit antioxidant activity and be readily oxidized under appropriate conditions. The oxidation can be conceptualized as a two-electron process leading to the formation of methyl 2-carboxy-1,4-benzoquinone.

In a broader context, substituted 1,4-benzohydroquinones can be oxidized to the corresponding 1,4-benzoquinones using various oxidizing agents. google.com For example, shaking an ethereal solution of a substituted 1,4-benzohydroquinone with silver oxide at room temperature is a known method for this conversion. google.com

Conversely, the ester functionality of methyl 2,5-dihydroxybenzoate can be reduced to a primary alcohol, yielding 2,5-dihydroxybenzyl alcohol. While specific literature on the reduction of methyl 2,5-dihydroxybenzoate is scarce, general methods for the reduction of aromatic methyl esters are well-established. Catalytic hydrogenation is a common method for the reduction of methyl benzoate (B1203000) to benzaldehyde, and further reduction to the alcohol is also possible. rsc.orgmdpi.com

The following table summarizes the potential redox transformations of methyl 2,5-dihydroxybenzoate based on the reactivity of its functional groups and related compounds.

| Transformation | Reactant(s) | Product(s) | Notes |

| Oxidation | Oxidizing Agent (e.g., Ag₂O, NaOCl/NaOH) | Methyl 2-carboxy-1,4-benzoquinone | The hydroquinone ring is oxidized to a quinone. plos.orggoogle.com |

| Reduction | Reducing Agent (e.g., Catalytic Hydrogenation) | 2,5-Dihydroxybenzyl alcohol | The methyl ester is reduced to a primary alcohol. rsc.orgmdpi.comnih.gov |

It is important to note that the specific reaction conditions, such as the choice of solvent, temperature, and catalyst, would need to be optimized to achieve high yields and selectivity for these transformations. Further research into the specific redox reactions of methyl 2,5-dihydroxybenzoate would be beneficial for expanding its synthetic utility.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecular structure.

Proton NMR (¹H-NMR) spectroscopy of Methyl 2,5-dihydroxybenzoate (B8804636) reveals distinct signals corresponding to each unique proton environment in the molecule. In a typical spectrum recorded in deuterated acetone (B3395972) (acetone-d6) on a 500 MHz instrument, the aromatic region is of particular diagnostic importance. researchgate.net

The proton on carbon 6 (H-6) appears as a doublet at approximately δ 7.33 ppm. The splitting pattern, a doublet with a coupling constant (J) of 3.0 Hz, is due to its coupling with the proton at carbon 4 (H-4) in a meta relationship. The proton at carbon 3 (H-3) is observed as a doublet at δ 7.07 ppm, also with a coupling constant of 3.0 Hz, resulting from its meta coupling to the proton at carbon 6 (H-6). The proton at carbon 4 (H-4) presents as a doublet of doublets at around δ 6.91 ppm, with coupling constants of 9.0 Hz and 3.0 Hz, indicating its ortho coupling to H-3 and meta coupling to H-6, respectively. The methyl ester protons (-OCH₃) typically appear as a sharp singlet further upfield, outside of the aromatic region. The protons of the two hydroxyl groups (-OH) produce broad singlets that can vary in chemical shift depending on concentration and solvent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.07 | d | 3.0 |

| H-4 | 6.91 | dd | 9.0, 3.0 |

| H-6 | 7.33 | d | 3.0 |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of Methyl 2,5-dihydroxybenzoate, each unique carbon atom gives a distinct signal.

The carbonyl carbon of the ester group (C=O) is the most deshielded, appearing at approximately 170.6 ppm. The carbons attached to the hydroxyl groups (C-2 and C-5) are also significantly deshielded, with signals at 150.3 ppm and 149.9 ppm, respectively. The carbon adjacent to the ester group (C-1) appears at around 114.9 ppm. The remaining aromatic carbons (C-3, C-4, and C-6) resonate at 123.9 ppm, 119.3 ppm, and 117.7 ppm, respectively. The methyl carbon (-OCH₃) of the ester group is the most shielded, with a signal at 52.2 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 114.9 |

| C-2 | 150.3 |

| C-3 | 123.9 |

| C-4 | 119.3 |

| C-5 | 149.9 |

| C-6 | 117.7 |

| C=O | 170.6 |

| -OCH₃ | 52.2 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For Methyl 2,5-dihydroxybenzoate, a COSY spectrum would show a cross-peak between the H-3 and H-4 signals, confirming their ortho relationship. It would also show cross-peaks between H-4 and H-6 (meta coupling) and H-3 and H-6 (meta coupling), solidifying the assignment of the aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the ¹H signal at 7.07 ppm and the ¹³C signal at 123.9 ppm (H-3/C-3), the ¹H signal at 6.91 ppm and the ¹³C signal at 119.3 ppm (H-4/C-4), the ¹H signal at 7.33 ppm and the ¹³C signal at 117.7 ppm (H-6/C-6), and the methyl proton signal with the carbon signal at 52.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O) at 170.6 ppm and to the aromatic carbon C-1 at 114.9 ppm. The aromatic proton H-6 would show correlations to C-2, C-4, and the carbonyl carbon, providing definitive evidence for the substitution pattern on the benzene (B151609) ring.

The use of deuterated analogues is a valuable tool in NMR spectroscopy for simplifying complex spectra and confirming signal assignments. In a study involving the metabolism of 4-hydroxybenzoic acid, a deuterated version of Methyl 2,5-dihydroxybenzoate was analyzed. researchgate.net The ¹H-NMR spectrum of the deuterated analogue, where protons at positions 3 and 6 were replaced by deuterium, showed a simplified signal for the remaining aromatic proton at position 4, which appeared as a singlet instead of a doublet of doublets. researchgate.net This isotopic labeling experiment unequivocally confirms the assignment of the H-4 proton and demonstrates the utility of deuteration in structural elucidation. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of Methyl 2,5-dihydroxybenzoate displays several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretching: A strong, broad absorption band is observed in the region of 3500-3200 cm⁻¹. This band is characteristic of the O-H stretching vibrations of the two phenolic hydroxyl groups, with the broadness resulting from intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands typically above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

C=O Stretching: A very strong, sharp absorption band is present at approximately 1680 cm⁻¹. This is a highly diagnostic peak for the carbonyl (C=O) group of the ester functionality.

C=C Stretching: Aromatic C=C bond stretching vibrations within the benzene ring give rise to one or more medium to sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and phenol (B47542) groups result in strong bands in the 1300-1100 cm⁻¹ region of the spectrum.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3500-3200 (broad, strong) | Phenolic -OH | O-H Stretch |

| ~3100-3000 (weak) | Aromatic C-H | C-H Stretch |

| ~2960 (weak) | Methyl -CH₃ | C-H Stretch |

| ~1680 (strong, sharp) | Ester C=O | C=O Stretch |

| 1600-1450 (medium) | Aromatic C=C | C=C Stretch |

| 1300-1100 (strong) | Ester/Phenol C-O | C-O Stretch |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a pivotal analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides valuable information about the molecular weight and structure of a compound by analyzing its fragmentation patterns upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. This process results in the formation of a molecular ion (M⁺•) and numerous fragment ions, which together create a characteristic mass spectrum that can be used as a molecular fingerprint.

For Methyl 2,5-dihydroxybenzoate (molar mass: 168.15 g/mol ), the EI-MS spectrum displays a distinct pattern. sigmaaldrich.com The molecular ion peak is observed at an m/z of 168. nist.gov Key fragment ions are also present, providing structural information.

Table 1: Prominent Ions in the EI Mass Spectrum of Methyl 2,5-dihydroxybenzoate Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 168 | 65 | [M]⁺• (Molecular Ion) |

| 136 | 100 | [M - CH₃OH]⁺• |

| 108 | 45 | [M - CH₃OH - CO]⁺• |

| 80 | 20 | [C₆H₄O]⁺• |

| 52 | 25 | [C₄H₄]⁺• |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large biomolecules with minimal fragmentation. uliege.be In ESI-MS, a sample solution is sprayed through a highly charged capillary, generating charged droplets from which solvent evaporates to produce gas-phase ions.

For Methyl 2,5-dihydroxybenzoate, ESI-MS would typically be performed in positive or negative ion mode. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 169. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be detected at an m/z of 167. This technique is valuable for accurately determining the molecular weight of the compound while preserving its structure. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula. The exact mass of Methyl 2,5-dihydroxybenzoate (C₈H₈O₄) is 168.04226 Da. nist.govnih.gov HRMS can distinguish this compound from other molecules that have the same nominal mass but different elemental compositions. This capability is crucial for the unambiguous identification of compounds in complex mixtures and for confirming the identity of newly synthesized molecules. researchgate.netpnas.org

Fragmentation Pathways and Isomer Differentiation

The fragmentation of Methyl 2,5-dihydroxybenzoate in EI-MS follows predictable pathways for aromatic esters. libretexts.org

Molecular Ion: The process begins with the formation of the molecular ion [C₈H₈O₄]⁺• at m/z 168.

Loss of Methanol (B129727): The most abundant fragment ion is observed at m/z 136. This corresponds to the loss of a molecule of methanol (CH₃OH, 32 Da) from the molecular ion, a common fragmentation for methyl esters with an ortho-hydroxyl group.

Loss of Carbon Monoxide: The ion at m/z 136 can then lose a molecule of carbon monoxide (CO, 28 Da) to form the fragment at m/z 108.

Mass spectrometry is also a powerful tool for differentiating between isomers. mdpi.com While isomers like Methyl 2,5-dihydroxybenzoate and Methyl 2,4-dihydroxybenzoate (B8728270) have the same molecular weight, their fragmentation patterns can differ significantly. nih.govfu-berlin.de The relative intensities of the fragment ions are influenced by the positions of the hydroxyl groups on the aromatic ring. Tandem mass spectrometry (MS/MS) can be employed to further enhance isomer differentiation by isolating a specific parent ion and inducing further fragmentation to generate a unique spectrum for each isomer. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption is related to the promotion of electrons from the ground state to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure.

Absorption Maxima and Electronic Transitions

The UV-Vis spectrum of a compound is determined by its chromophores—the parts of the molecule that absorb light. In Methyl 2,5-dihydroxybenzoate, the chromophore is the dihydroxybenzoyl system. The spectrum is characterized by specific wavelengths of maximum absorbance (λmax).

For the closely related parent compound, 2,5-dihydroxybenzoic acid, the absorption maxima have been recorded at 214 nm, 236 nm, and 334 nm in an acidic solution. sielc.com These absorption bands are attributed to π → π* electronic transitions within the conjugated system of the benzene ring and the carbonyl group. The hydroxyl groups act as auxochromes, modifying the absorption characteristics of the primary chromophore. The spectrum of Methyl 2,5-dihydroxybenzoate is expected to be very similar, with slight shifts in the absorption maxima due to the presence of the methyl ester group.

Table 2: UV Absorption Maxima for 2,5-Dihydroxybenzoic Acid Data is for the parent acid, which has a nearly identical chromophore to the methyl ester. sielc.com

| Absorption Maxima (λmax) |

|---|

| 214 nm |

| 236 nm |

| 334 nm |

X-ray Crystallography and Solid-State Structure of Methyl 2,5-dihydroxybenzoate

The solid-state architecture of Methyl 2,5-dihydroxybenzoate has been elucidated through single-crystal X-ray diffraction, revealing a well-defined arrangement governed by molecular geometry and extensive intermolecular forces.

Crystal Structure Determination and Planarity

The crystal structure of Methyl 2,5-dihydroxybenzoate has been determined to be monoclinic. nih.govscispace.com A study conducted at 295 K established the space group as P2₁/n. nih.govscispace.com The analysis of the crystal structure reveals that the molecule is essentially planar. nih.govscispace.comnih.govresearchgate.net This planarity is a significant feature, with the bond lengths and angles conforming to standard values for such aromatic compounds. nih.govscispace.com

The crystallographic data provides precise measurements of the unit cell that encapsulates the repeating structural motif of the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈O₄ |

| Formula Weight | 168.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.316 (2) |

| b (Å) | 12.986 (2) |

| c (Å) | 4.8795 (6) |

| β (°) | 96.406 (12) |

| Volume (ų) | 775.5 (2) |

| Temperature (K) | 295 |

Intermolecular Interactions and Packing (e.g., Hirshfeld Surface Analysis)

The crystal packing of Methyl 2,5-dihydroxybenzoate is dominated by a network of hydrogen bonds, which dictates the supramolecular assembly. nih.govscispace.com Pairs of molecules related by a center of symmetry are linked through bifurcated intra- and intermolecular hydrogen-bonding interactions involving the hydroxy group and the carbonyl oxygen atoms, forming a motif akin to a carboxylic acid dimer. nih.govscispace.com

Further stabilization of the crystal structure is achieved through additional hydrogen bonds. Specifically, there is hydrogen bonding between the 2- and 5-hydroxy groups of adjacent molecules. nih.govscispace.com Weak C—H···O hydrogen bonds also contribute to the structural stability, occurring between the ester methyl group and the 5-hydroxy groups on neighboring molecules. nih.govscispace.com This extensive network of hydrogen bonds results in the formation of centrosymmetrically related dimers that are linked to one another. nih.govscispace.com

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O2—H2···O4ⁱ | 0.85 | 1.86 | 2.661 (2) | 156 |

| O5—H5···O1ⁱⁱ | 0.85 | 2.01 | 2.766 (2) | 148 |

| C8—H8B···O5ⁱⁱⁱ | 0.95 | 2.58 | 3.481 (2) | 159 |

While a specific Hirshfeld surface analysis for Methyl 2,5-dihydroxybenzoate is not detailed in the primary crystallographic reports, this computational tool is instrumental for quantitatively dissecting intermolecular interactions in molecular crystals. A Hirshfeld surface analysis maps the close contacts in a crystal, providing a visual and numerical breakdown of the different types of intermolecular interactions. The surface is generated based on the electron distribution of a molecule in relation to its neighbors.

For a molecule like Methyl 2,5-dihydroxybenzoate, a Hirshfeld analysis would be expected to quantify the significant contributions of O···H/H···O interactions, corresponding to the strong hydrogen bonds, which would likely appear as distinct red regions on the dnorm surface. The analysis would also provide percentage contributions of other interactions, such as H···H, C···H/H···C, and C···C contacts, offering a comprehensive picture of the crystal packing forces.

Biological Activities and Mechanistic Investigations of Methyl 2,5 Dihydroxybenzoate

Antioxidant Properties and Oxidative Stress Modulation

The antioxidant capacity of Methyl 2,5-dihydroxybenzoate (B8804636) is intrinsically linked to its chemical structure, particularly the arrangement of hydroxyl groups on the benzene (B151609) ring, which allows it to effectively counteract oxidative stress.

The free-radical scavenging activity of dihydroxybenzoic acids (DHBA), including the 2,5-dihydroxy isomer (gentisic acid), is highly dependent on the surrounding environment. rsc.org In non-polar media, the primary mechanism is identified as Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to neutralize a free radical. rsc.orgresearchgate.net This process is thermodynamically favored for DHBAs. researchgate.net

In aqueous solutions at physiological pH, the mechanism shifts. The Single Electron Transfer (SET) from the di-anionic form of the molecule is proposed as the predominant pathway for scavenging peroxyl radicals. rsc.org Another potential mechanism in polar solvents is Sequential Proton Loss Electron Transfer (SPLET). researchgate.net Theoretical studies have identified two key structural features that enhance the reactivity of DHBAs towards peroxyl radicals via the HAT mechanism: the hydrogen-donating hydroxyl group should be positioned meta to the carboxyl group and either ortho or para to the other hydroxyl group. rsc.org The structure of 2,5-dihydroxybenzoic acid fulfills these criteria, positioning it as a potentially potent peroxyl radical scavenger. rsc.org

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing reactions, crucial for normal cell function. mdpi.com Phenolic compounds play a vital role in maintaining this balance by mitigating the effects of reactive oxygen species (ROS). jscholarpublishers.com While direct studies on Methyl 2,5-dihydroxybenzoate are limited, research on its isomer, Methyl 3,4-dihydroxybenzoate (MDHB), provides insight into the potential mechanisms. MDHB has been shown to protect against oxidative damage by decreasing the production of cellular and mitochondrial ROS. nih.gov

Furthermore, MDHB treatment can upregulate the expression of the nuclear factor-erythroid 2 related factor 2 (Nrf2), a key transcription factor that controls the expression of numerous antioxidant enzymes. nih.gov This activation of the Nrf2 pathway enhances the cellular antioxidant defense system, suggesting that dihydroxybenzoate derivatives can play a significant role in modulating cellular redox homeostasis and protecting cells from oxidative stress-induced damage. mdpi.comnih.gov

The antioxidant activity of phenolic compounds is greatly influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov Studies comparing various dihydroxybenzoic acids have shown that the 2,5-dihydroxy substitution pattern, found in gentisic acid, confers powerful antioxidant properties. In DPPH radical scavenging assays, gentisic acid demonstrates stronger activity than several other isomers and related phenolic acids. nih.gov The antioxidant capacity is often dependent on reaction time, but gentisic acid's activity shows little change over different time intervals, indicating a rapid and stable scavenging ability. nih.gov

| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) |

|---|---|

| 3,5-Dihydroxybenzoic Acid | 1.8 |

| Gentisic Acid (2,5-Dihydroxybenzoic Acid) | 2.1 |

| 3,4-Dihydroxybenzoic Acid | 2.5 |

| Gallic Acid | 2.8 |

| Syringic Acid | 4.5 |

| Vanillic Acid | >10 |

| 2,4-Dihydroxybenzoic Acid | Poor Activity |

| 2,6-Dihydroxybenzoic Acid | Poor Activity |

This table presents the half maximal inhibitory concentration (IC50) for the DPPH radical scavenging activity of various phenolic compounds. A lower IC50 value indicates a higher antioxidant activity. Data is based on comparative studies of gentisic acid, the parent compound of Methyl 2,5-dihydroxybenzoate. nih.gov

Anti-inflammatory Activities

The potential anti-inflammatory effects of Methyl 2,5-dihydroxybenzoate can be inferred from studies on structurally similar compounds, which demonstrate significant modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor (TLR) signaling pathways are central to the inflammatory response. nih.govfrontiersin.org Research on Methyl 3-Bromo-4,5-dihydroxybenzoate (MBD), a related compound, has shown that it can regulate both the TLR and NF-κB pathways. mdpi.comnih.gov MBD was found to inhibit the mRNA expression of crucial components of these pathways, including TLR3, TLR4, MyD88, TRAF1, and TRAF6. mdpi.com Activation of TLRs typically triggers a cascade involving these adaptor molecules, leading to the activation of NF-κB and subsequent expression of inflammatory genes. frontiersin.org By inhibiting these upstream signaling molecules, compounds like MBD can effectively suppress the inflammatory cascade. mdpi.com Similarly, other methyl esters like methyl dehydrojasmonate have been shown to suppress inflammation by inhibiting NF-κB activation. nih.gov This body of evidence suggests that Methyl 2,5-dihydroxybenzoate may exert anti-inflammatory effects by targeting these critical signaling nodes.

A key outcome of activating the NF-κB and TLR pathways is the production of pro-inflammatory cytokines. The ability to inhibit these pathways translates directly to a reduction in cytokine expression. Studies on Methyl 3-Bromo-4,5-dihydroxybenzoate (MBD) demonstrated that the compound significantly inhibited the mRNA expression of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov Conversely, MBD was also found to promote the expression of the anti-inflammatory cytokine IL-4. mdpi.com This modulation of cytokine balance highlights a sophisticated anti-inflammatory mechanism.

| Target Gene/Protein | Effect | Signaling Pathway |

|---|---|---|

| TNF-α | Inhibition of mRNA expression | NF-κB/TLR |

| IL-1 | Inhibition of mRNA expression | NF-κB/TLR |

| IL-1β | Inhibition of mRNA expression | NF-κB/TLR |

| IL-6 | Inhibition of mRNA expression | NF-κB/TLR |

| NF-κB | Inhibition of mRNA expression | NF-κB/TLR |

| MyD88 | Inhibition of mRNA expression | TLR |

| TLR3 / TLR4 | Inhibition of mRNA expression | TLR |

| IL-4 | Promotion of mRNA expression | - |

This table summarizes the observed effects of Methyl 3-Bromo-4,5-dihydroxybenzoate, a compound structurally related to Methyl 2,5-dihydroxybenzoate, on the expression of key inflammatory cytokines and signaling molecules. mdpi.comnih.gov

Melanogenesis Inhibition and Skin Pigmentation Research

Methyl 2,5-dihydroxybenzoate, also known as methyl gentisate, has garnered attention in dermatological research for its potential to inhibit melanogenesis, the process of melanin (B1238610) production. This has led to investigations into its efficacy as a skin-lightening agent.

Tyrosinase is a key enzyme that plays a crucial role in melanin synthesis. myskinrecipes.com The inhibition of this enzyme is a primary target for controlling skin pigmentation. nih.gov Methyl 2,5-dihydroxybenzoate has been identified as an inhibitor of mammalian melanocyte tyrosinase. sigmaaldrich.com By blocking or reducing the activity of tyrosinase, compounds like this compound can decrease the formation of melanin, leading to a reduction in hyperpigmentation and a more even skin tone. myskinrecipes.com

Studies have compared the efficacy of methyl 2,5-dihydroxybenzoate with other known depigmenting agents like hydroquinone (B1673460) and its parent compound, gentisic acid. Research indicates that this compound exhibits less cytotoxic and mutagenic activity than hydroquinone, a widely used but controversial skin-lightening agent. sigmaaldrich.com While hydroquinone is effective, it has been associated with adverse effects such as skin irritation and permanent depigmentation. nih.gov this compound is considered a pro-drug of hydroquinone, suggesting it can deliver similar skin-whitening effects with potentially fewer side effects. myskinrecipes.com

Interactive Data Table: Comparison of Depigmenting Agents

| Compound | Primary Mechanism of Action | Notable Research Findings |

|---|---|---|

| Methyl 2,5-dihydroxybenzoate | Inhibition of tyrosinase activity. | Shows less cytotoxic and mutagenic activity compared to hydroquinone. sigmaaldrich.com |

| Hydroquinone | Inhibition of tyrosinase, preventing the conversion of DOPA to melanin. nih.gov | Considered a potent skin-lightening agent but has safety concerns. nih.gov |

| Gentisic Acid | Inhibition of tyrosinase activity. | A natural product from which this compound is derived. sigmaaldrich.com |

The primary mechanism by which methyl 2,5-dihydroxybenzoate is thought to reduce pigmentation is through its direct inhibition of tyrosinase activity within melanocytes, the melanin-producing cells. sigmaaldrich.com The process of melanogenesis is complex, involving various signaling pathways. The activation of tyrosinase is a critical step, and its inhibition leads to a downstream reduction in melanin synthesis. mdpi.com

Anticancer and Antiproliferative Research

Beyond its dermatological applications, methyl 2,5-dihydroxybenzoate and its derivatives have been explored for their potential in cancer research, particularly as precursors to established anti-tumor drugs and as modulators of key cellular processes involved in cancer progression.

Etoposide (B1684455) is a widely used anticancer agent that functions by inhibiting topoisomerase II, an enzyme essential for DNA replication in cancer cells. medkoo.comnih.gov The synthesis of etoposide is a complex process, and researchers are continually exploring more efficient synthetic routes. While direct synthesis of etoposide from methyl 2,5-dihydroxybenzoate is not the primary pathway, the core dihydroxybenzoic acid structure is a key component in the synthesis of various complex natural products and could potentially serve as a starting material for precursors to etoposide or its analogs. The chemical synthesis of etoposide often involves multiple steps starting from podophyllotoxin, a natural product. researchgate.net

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. nih.gov The inhibition of Hsp90 is a promising strategy in cancer therapy as it can simultaneously disrupt multiple oncogenic signaling pathways. nih.gov While research directly linking methyl 2,5-dihydroxybenzoate to Hsp90 inhibition is still emerging, the broader class of dihydroxybenzoic acid derivatives has been investigated for their ability to interfere with cellular processes that are regulated by Hsp90. The inhibition of Hsp90 leads to the degradation of its client proteins, which can induce cell cycle arrest and apoptosis in cancer cells. rsc.org

Interactive Data Table: Anticancer Research Summary

| Research Area | Key Target/Process | Relevance of Methyl 2,5-dihydroxybenzoate |

|---|---|---|

| Anti-tumor Drug Precursor | Etoposide Synthesis | The dihydroxybenzoic acid scaffold is a potential building block for complex anticancer agents. |

| Hsp90 Inhibition | Hsp90-mediated cellular processes | Dihydroxybenzoic acid derivatives are being explored for their potential to modulate Hsp90 activity. nih.gov |

Impact on Tumor Cell Migration and Invasion

Currently, there is a lack of specific research data on the direct impact of Methyl 2,5-dihydroxybenzoate on tumor cell migration and invasion. Scientific literature within the scope of this review does not provide studies that have investigated this particular biological activity for this compound.

However, studies on related compounds offer some insights into how hydroxylated and methoxycarbonylated benzene rings might influence metastatic processes. For instance, Methyl gallate (methyl 3,4,5-trihydroxybenzoate) has been shown to inhibit the migration and invasion of hepatocellular carcinoma cells. frontiersin.org Research indicated that Methyl gallate suppressed these processes by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, and upregulating their natural inhibitor, TIMP-2. frontiersin.org This regulation was linked to the AMPK/NF-κB signaling pathway. frontiersin.org While these findings are for a different isomer, they highlight a potential area of investigation for Methyl 2,5-dihydroxybenzoate.

Another related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule targeting agent with anti-tumor activity against breast cancer cells. nih.gov While this study focused on cytotoxicity and mitotic arrest, the targeting of the cytoskeleton is a mechanism that can also influence cell motility and invasion. nih.gov

These examples from related molecules underscore the potential for Methyl 2,5-dihydroxybenzoate to have activity in this area, but dedicated studies are required to confirm and elucidate any such effects.

Antimicrobial Research

Antibacterial Activity

Direct research on the antibacterial properties of Methyl 2,5-dihydroxybenzoate is not extensively available in the current scientific literature. However, the broader class of hydroxybenzoates has been a subject of antimicrobial research.

Studies on polymers incorporating hydroxybenzoate structures have demonstrated antibacterial effects. For example, a library of 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based polymers was tested against the pathogen Staphylococcus aureus. nih.gov Certain polymers within this group were found to be antimicrobial and effective at disrupting biofilms. nih.gov The antibacterial activity was influenced by the nature of the substituents on the aromatic ring, with increased hydrophobicity at certain positions leading to greater activity. nih.gov For example, the combination of a benzyl (B1604629) group at the 4-O position and a heptyl group at the 6-position resulted in the highest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus. nih.gov

Furthermore, the related compound ethyl 3,4-dihydroxybenzoate (EDHB) has been investigated for its ability to potentiate the activity of antibiotics against drug-resistant Escherichia coli. nih.gov While EDHB itself showed limited antibacterial activity, it was found to act as an efflux pump inhibitor, thereby enhancing the efficacy of antibiotics that are normally expelled by these pumps. nih.gov This suggests that dihydroxybenzoate structures can play a role in combating antibiotic resistance.

Although these studies are on related molecules and not Methyl 2,5-dihydroxybenzoate itself, they provide a basis for potential future research into its specific antibacterial capabilities.

Antifungal Activity

While direct studies on Methyl 2,5-dihydroxybenzoate are limited, research on its isomer, Methyl 2,3-dihydroxybenzoate (M2,3DB), has revealed significant antifungal properties. M2,3DB was isolated from the bacterium Paenibacillus elgii HOA73 and evaluated for its activity against several important plant pathogens. nih.gov

The growth of Botrytis cinerea and Rhizoctonia solani was almost completely inhibited at an M2,3DB concentration of 50 μg/mL. nih.govresearchgate.net At the same concentration, it also inhibited the growth of Phytophthora capsici and Fusarium oxysporum f. sp. lycopersici by 48.8% and 36.6%, respectively. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) required to prevent any visible mycelial growth were determined for several of these fungi. nih.govresearchgate.net

| Fungal Species | Inhibition at 50 µg/mL | MIC (µg/mL) | Reference |

|---|---|---|---|

| Botrytis cinerea | Nearly complete | 32 | nih.govresearchgate.net |

| Rhizoctonia solani | Nearly complete | 32 | nih.govresearchgate.net |

| Fusarium oxysporum f. sp. lycopersici | 36.6% | 64 | nih.govresearchgate.net |

| Phytophthora capsici | 48.8% | Not Reported | nih.govresearchgate.net |

These findings on Methyl 2,3-dihydroxybenzoate suggest that dihydroxybenzoic acid methyl esters as a class of compounds are promising candidates for the development of new antifungal agents, particularly for agricultural applications. nih.gov

Antiviral Activity

Direct antiviral studies on the isolated compound Methyl 2,5-dihydroxybenzoate are not prominent in the literature. However, research on a conjugate of its parent compound, 2,5-dihydroxybenzoic acid (2,5-DHBA), has demonstrated significant antiviral effects. A water-soluble conjugate of 2,5-DHBA with gelatin was synthesized and tested against two alphaherpesviruses: pseudorabies virus (PRV) and bovine herpesvirus type 1 (BoHV-1). nih.gov

This 2,5-DHBA-gelatin conjugate exhibited potent, dose-dependent antiviral activity against both viruses. nih.gov The mechanism of action was investigated, and it was found that the conjugate strongly inhibits the adsorption of the viruses to the host cells. nih.gov It did not show a direct virucidal effect, nor did it interfere with viral penetration, cell-to-cell spread, or the production of new virus particles within the cells. nih.gov The antiviral potency of the conjugate is summarized below.

| Virus | Virus Strain | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Pseudorabies Virus (PRV) | Ka (virulent) | BHK-21 / Vero | 1.5 - 15 | nih.gov |

| Bartha K61 (vaccine) | BHK-21 / Vero | |||

| Bovine Herpesvirus type 1 (BoHV-1) | 4016 (virulent) | MDBK | 0.5 - 0.7 | nih.gov |

Additionally, the related compound Methyl gallate (methyl 3,4,5-trihydroxybenzoate) has been identified as a potent and specific inhibitor of herpes simplex virus (HSV) in vitro. nih.gov It was particularly effective against HSV-2, with a 50% inhibitory concentration (IC50) of 0.224 µg/mL. nih.gov The antiviral action of Methyl gallate is thought to involve interaction with virus proteins, thereby altering the adsorption and penetration of the virion. nih.gov These studies on closely related structures suggest that Methyl 2,5-dihydroxybenzoate could be a candidate for future antiviral research.

Neuroprotective and Neuritogenic Studies

Protection Against Apoptosis in Neuronal Cells

Specific studies on the neuroprotective effects of Methyl 2,5-dihydroxybenzoate against apoptosis in neuronal cells are not available. However, extensive research has been conducted on its isomer, Methyl 3,4-dihydroxybenzoate (MDHB), demonstrating significant anti-apoptotic capabilities in various neuronal cell models.

In one study, MDHB was shown to protect human neuroblastoma SH-SY5Y cells from oxidative damage and apoptosis induced by t-butyl hydroperoxide (TBHP). nih.gov Pretreatment with MDHB significantly reduced the apoptosis rate in these cells. nih.gov Compared to the TBHP model group which had an apoptosis rate of 38.43%, pretreatment with 8 µM MDHB decreased the rate to 7.47%. nih.gov

Another study investigated the effects of MDHB on hydrogen peroxide (H₂O₂)-induced apoptosis in rat retinal ganglion cells (RGC-5). researchgate.net MDHB increased cell survival and suppressed the rate of apoptosis in a dose-dependent manner. researchgate.net The mechanism of this protection involved the regulation of apoptosis-related proteins; MDHB upregulated the anti-apoptotic protein Bcl-2 and downregulated the pro-apoptotic protein Bax. researchgate.net Furthermore, it suppressed the activation of caspase-9 and caspase-3, which are key executioners in the apoptotic cascade. researchgate.net

| Cell Line | Apoptosis Inducer | Key Findings | Reference |

|---|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | t-butyl hydroperoxide (TBHP) | MDHB (4 and 8 µM) significantly decreased the cell apoptosis rate. | nih.gov |

| RGC-5 (Rat Retinal Ganglion) | Hydrogen Peroxide (H₂O₂) | MDHB (8, 16, 32 µM) increased cell survival, suppressed apoptosis rate, regulated Bcl-2/Bax expression, and suppressed caspase-9 and -3 activation. | researchgate.net |

These findings for Methyl 3,4-dihydroxybenzoate provide strong evidence that dihydroxybenzoic acid methyl esters can act as effective neuroprotective agents against oxidative stress-induced apoptosis. This suggests that Methyl 2,5-dihydroxybenzoate may possess similar properties, warranting future investigation.

Promotion of Neurite Outgrowth

Neurite outgrowth is a fundamental process in the development and repair of the nervous system, where neurons extend their axons and dendrites to form synaptic connections. While various natural and synthetic compounds are studied for their potential to promote this process, specific research directly demonstrating that Methyl 2,5-dihydroxybenzoate promotes neurite outgrowth is not available in the current scientific literature.

Studies have been conducted on isomers of this compound, such as Methyl 3,4-dihydroxybenzoate, which was found to significantly promote neurite outgrowth in cultured cerebral cortical neurons from neonatal rats. nih.govnih.gov In those studies, Methyl 3,4-dihydroxybenzoate was shown to increase neuronal survival and induce the expression of microtubule-associated protein 2 (MAP2) mRNA in a dose-dependent manner. nih.govnih.gov However, these findings relate to a different chemical structure and cannot be directly attributed to Methyl 2,5-dihydroxybenzoate. Standard in vitro assays, often using cell lines like Neuro2a or iPSC-derived neurons, are typically employed to screen compounds for such neurotrophic effects. moleculardevices.complos.org

Signaling Pathways Involved (e.g., Adenosine A2a receptor/PI3K/Akt, ERK phosphorylation)

Given the absence of direct evidence for Methyl 2,5-dihydroxybenzoate-induced neurite outgrowth, the specific signaling pathways it might engage for such an effect remain uninvestigated. However, the pathways central to neuronal differentiation are well-established. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway are two of the most critical cascades in regulating neurite extension and neuronal survival. mdpi.commdpi.comresearchgate.net

Activation of these pathways by growth factors or neurotrophic compounds leads to the phosphorylation of downstream targets that regulate gene expression and cytoskeletal dynamics necessary for neurite formation. biorxiv.orgmdpi.comnih.gov For instance, the PI3K/Akt/mTOR signaling cascade is known to promote cell growth, protein synthesis, and survival, all of which are crucial for neuritogenesis. plos.orgmdpi.com Similarly, the Ras/Raf/MEK/ERK pathway is essential for transmitting extracellular signals to the nucleus to regulate transcription factors involved in cell differentiation and proliferation. mdpi.comresearchgate.net While these pathways are common targets for compounds that induce neurite outgrowth, their specific activation by Methyl 2,5-dihydroxybenzoate has not been reported. biorxiv.org

Immunomodulatory Effects (e.g., Immunosuppressant Precursor)

There is no scientific literature available that describes the immunomodulatory effects of Methyl 2,5-dihydroxybenzoate or its potential use as a precursor for immunosuppressant drugs.

Enzyme Inhibition Studies (e.g., Alpha-Glucosidase Inhibition)

Alpha-glucosidase inhibitors are a class of therapeutic agents that help manage postprandial hyperglycemia in type-2 diabetes by delaying carbohydrate digestion. nih.gov They competitively inhibit enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov While many natural products, including various plant extracts and their constituent phenolic compounds, are screened for this activity, specific studies detailing the alpha-glucosidase inhibitory potential of Methyl 2,5-dihydroxybenzoate are not present in the available research. nih.govmdpi.com

Anti-Epileptic Drug Precursor (e.g., Lamotrigine synthesis)

Lamotrigine, or 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a widely used anti-epileptic drug for treating seizures and stabilizing mood in bipolar disorder. mansapublishers.comnih.govnih.gov Its synthesis has been achieved through various chemical pathways. mansapublishers.com However, a review of the established synthetic routes for Lamotrigine does not indicate the use of Methyl 2,5-dihydroxybenzoate as a starting material or an intermediate. google.comnewdrugapprovals.org The common precursors and intermediates mentioned in the literature include compounds like 2,3-dichlorophenylglyoxylic acid and 6-(2,3-dichlorophenyl)-5-chloro-3-thiomethyl-1,2,4-triazine. google.com

Antifeedant Activity Research

Research into the potential antifeedant properties of Methyl 2,5-dihydroxybenzoate against insect pests has not been reported in the scientific literature.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modifications and Derivatives of Methyl 2,5-Dihydroxybenzoate (B8804636)

The exploration of Methyl 2,5-dihydroxybenzoate's biological potential has led to the synthesis and evaluation of various derivatives. These modifications typically target the ester moiety, the aromatic ring, and the hydroxyl groups to probe the structural requirements for activity.

Altering the alkyl group of the ester in Methyl 2,5-dihydroxybenzoate can influence properties such as lipophilicity, which in turn affects cell membrane permeability and interaction with biological targets. Research into analogs has shown that variations in this part of the molecule are a key area of investigation.

One example of such modification is the comparison between Methyl 2,5-dihydroxybenzoate and its ethyl analog, Ethyl 2,5-dihydroxybenzoate. researchgate.net In studies evaluating inhibitors of mammalian melanocyte tyrosinase, alkyl esters of gentisic acid (2,5-dihydroxybenzoic acid) were assessed, with Methyl 2,5-dihydroxybenzoate (also known as methyl gentisate) being a lead compound. sigmaaldrich.com The variation of the alkyl chain from methyl to other groups is a strategy to optimize this inhibitory potential.

Table 1: Comparison of Alkyl Ester Analogs of 2,5-Dihydroxybenzoic Acid

| Compound Name | Ester Moiety | Context of Study |

| Methyl 2,5-dihydroxybenzoate | Methyl | Acaricide activity; Tyrosinase inhibition researchgate.netsigmaaldrich.com |

| Ethyl 2,5-dihydroxybenzoate | Ethyl | Acaricide activity researchgate.net |

Introducing new substituents onto the benzene (B151609) ring of Methyl 2,5-dihydroxybenzoate can dramatically alter its electronic and steric properties, leading to changes in biological activity. Substitutions at the C-3, C-4, and C-6 positions are of particular interest. An example includes Methyl 2,5-dihydroxy-4-(3′-methyl-2′-butenyl)benzoate, which was isolated from the root of Erythrina subumbrans. mdpi.com This natural analog features a prenyl group substitution at the C-4 position.

Studies on related benzoic acid derivatives have provided insights into the effects of such substitutions. For instance, in the context of α-amylase inhibition, methylation of hydroxyl groups on the benzene ring, including at the 2- and 5-positions, was found to have a negative effect on inhibitory activity. mdpi.com This suggests that the free hydroxyl groups are crucial for this particular biological function. The directing influence of existing groups on the ring dictates where new substituents are introduced in subsequent reactions. msu.edu

Methyl 2,5-dihydroxybenzoate is considered an analog of salicylic (B10762653) acid (2-hydroxybenzoic acid). researchgate.net Salicylic acid and its derivatives are known for a wide range of biological activities. The addition of a second hydroxyl group at the 5-position, as seen in 2,5-dihydroxybenzoic acid (gentisic acid) and its esters, modifies these properties.

In a study investigating plant defense responses, several salicylic acid analogs were tested. nih.gov While many analogs, such as acetylsalicylate and 5-methylsalicylic acid, were effective in conferring bacterial resistance in Arabidopsis, 2,5-dihydroxybenzoic acid (2,5-DHBA) was a notable exception. nih.gov It was the only analog tested that did not significantly inhibit the growth of plant bacterial pathogens when compared with non-treated plants. nih.gov

Table 2: Activity of Salicylic Acid (SA) and Selected Analogs in Plant Defense

| Compound Name | Structure Relative to Salicylic Acid | Effect on Bacterial Pathogen Growth |

| Salicylic Acid | - | Inhibitory |

| Acetylsalicylate | Acetylated hydroxyl group | Inhibitory nih.gov |

| 5-Methylsalicylic acid | Methyl group at C-5 | Inhibitory nih.gov |

| 2,5-Dihydroxybenzoic acid (2,5-DHBA) | Additional hydroxyl group at C-5 | No significant inhibition nih.gov |

Derivatization of the two hydroxyl groups on the Methyl 2,5-dihydroxybenzoate ring is a common strategy to modulate its activity. This can involve converting the hydroxyls into ethers (O-alkylation) or other functional groups.

Research into the alkylation of similar dihydroxy benzoate (B1203000) structures, such as methyl 3,5-dihydroxy benzoate, has shown that reaction conditions can be controlled to favor either mono- or di-O-alkylation, yielding a mixture of products that can be separated. fordham.edu In the context of α-amylase inhibition by benzoic acid derivatives, the methylation of hydroxyl groups at the 2- and 5-positions was shown to have a detrimental effect on activity, with methylation at the 2-position causing the most significant reduction. mdpi.com This highlights the importance of the free hydroxyl groups for certain biological interactions. The 2,5-dihydroxybenzyl group itself has been explored as a photochemically removable protecting group (a "photocage") for alcohols, phenols, and carboxylic acids, demonstrating the unique reactivity of this structural motif. nih.gov

Correlation Between Molecular Structure and Biological Activity

A structure-activity relationship study of benzoic acid derivatives as α-amylase inhibitors revealed that the position of hydroxyl groups is crucial. mdpi.com The study highlighted several key findings:

A hydroxyl group at the 2-position on the benzene ring had a strong positive effect on inhibitory activity. mdpi.com

A hydroxyl group at the 5-position had a negative effect on inhibitory activity. mdpi.com

Methylation of the hydroxyl group at the 2-position resulted in a significant decrease in activity, more so than methylation at other positions. mdpi.com

This suggests that for α-amylase inhibition, the specific 2,5-dihydroxy substitution pattern of Methyl 2,5-dihydroxybenzoate presents conflicting features: a favorable hydroxyl group at C-2 and an unfavorable one at C-5. mdpi.com In a different context, such as plant defense induction, substitutions at carbons 2 and 5 are often found in active compounds, whereas substitutions at carbons 3 or 4 are more common in non-inducers. nih.gov This demonstrates that the "rules" of SAR are highly dependent on the specific biological target.

Table 3: Influence of Substituent Position on Benzoic Acid Derivatives' α-Amylase Inhibitory Activity

| Substituent & Position | Effect on Inhibitory Activity |

| 2-OH | Strong positive effect mdpi.com |

| 5-OH | Negative effect mdpi.com |

| 2-OCH₃ (Methylation) | Strong negative effect mdpi.com |

Influence of Substituent Nature and Position on Pharmacological Properties

The nature and position of substituents on the aromatic ring of Methyl 2,5-dihydroxybenzoate analogues play a pivotal role in determining their pharmacological properties. Research into various derivatives has revealed critical insights into the electronic and steric requirements for biological activity.

Studies on a series of benzoic acid derivatives as inhibitors of α-amylase, an enzyme relevant to the management of type 2 diabetes, have provided valuable SAR data. For instance, the parent compound of Methyl 2,5-dihydroxybenzoate, 2,5-dihydroxybenzoic acid, demonstrated significant inhibitory activity with an IC50 value of 0.298 mM. mdpi.com The position of the hydroxyl groups is critical; a study on dihydroxybenzoic acids revealed that the presence of a hydroxyl group at the 2-position positively influences inhibitory activity, whereas a hydroxyl group at the 5-position can have a negative effect. mdpi.com

Furthermore, the nature of the substituent has a profound impact. The methylation of the hydroxyl groups on the benzene ring, converting them to methoxy (B1213986) groups, generally leads to a decrease in inhibitory activity. mdpi.com This suggests that the hydrogen-bonding capacity of the hydroxyl groups is crucial for interaction with the target enzyme. Specifically, the addition of methoxy groups at the 2- and 5-positions resulted in diminished activity. mdpi.com

In a study focused on the development of ginkgolic acid analogues for the treatment of type 2 diabetes via PTPN9 inhibition, derivatives of 2,5-dihydroxybenzoic acid were synthesized and evaluated. This research highlighted the importance of an alkyl chain substituent. The SAR analysis indicated that effective PTPN9 inhibition required an alkyl chain of a certain length at the 6-position of a salicylic acid scaffold, a structure closely related to Methyl 2,5-dihydroxybenzoate. nih.gov

The following table summarizes the influence of substituent modifications on the α-amylase inhibitory activity of benzoic acid derivatives, providing insights applicable to Methyl 2,5-dihydroxybenzoate analogues.

| Compound/Modification | Position of Substituent(s) | Effect on α-Amylase Inhibitory Activity |

| 2,5-dihydroxybenzoic acid | 2-OH, 5-OH | Baseline inhibitory activity (IC50 = 0.298 mM) mdpi.com |

| Hydroxyl Group | 2-position | Positive influence on activity mdpi.com |

| Hydroxyl Group | 5-position | Negative influence on activity mdpi.com |

| Methoxy Group | 2-position | Decreased activity mdpi.com |

| Methoxy Group | 5-position | Decreased activity mdpi.com |

| Methylation of Hydroxyl Groups | General | Negative effect on inhibition mdpi.com |

Rational Design of Novel Methyl 2,5-Dihydroxybenzoate Analogues

The insights gained from SAR studies provide a solid foundation for the rational design of new and improved Methyl 2,5-dihydroxybenzoate analogues. By leveraging computational tools and established synthetic methodologies, researchers can design molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Computational Approaches in Analog Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the in silico design and evaluation of novel compounds before their actual synthesis. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict the biological activity of designed analogues and to understand their interactions with biological targets at a molecular level.

Molecular docking, for instance, allows for the virtual screening of libraries of compounds against a specific protein target. This method predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. For example, in the context of designing novel inhibitors, a library of virtual Methyl 2,5-dihydroxybenzoate analogues with various substituents at different positions could be docked into the active site of a target enzyme. The results of such simulations can prioritize the synthesis of compounds with the highest predicted binding affinities. While specific molecular docking studies focused solely on a broad range of Methyl 2,5-dihydroxybenzoate analogues are not extensively detailed in the provided results, the principles of this technique are widely applied in the design of phenolic compounds.